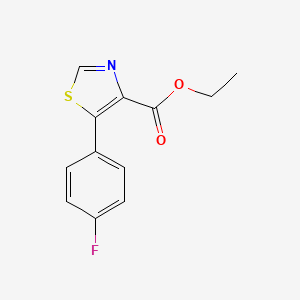
((1r,4r)-4-(Hydroxymethyl)cyclohexyl)methyl 4-chlorophenyl(phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a hydroxymethyl group and a carbamate moiety attached to a chlorophenyl and phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Formation of the Carbamate Moiety: The carbamate group can be formed by reacting the hydroxymethylcyclohexyl intermediate with 4-chlorophenyl isocyanate and phenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate: Unique due to its specific substitution pattern and combination of functional groups.
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)urea: Similar structure but with a urea moiety instead of a carbamate.
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)amide: Similar structure but with an amide moiety instead of a carbamate.
Uniqueness
The uniqueness of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H24ClNO3 |
|---|---|
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)cyclohexyl]methyl N-(4-chlorophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H24ClNO3/c22-18-10-12-20(13-11-18)23(19-4-2-1-3-5-19)21(25)26-15-17-8-6-16(14-24)7-9-17/h1-5,10-13,16-17,24H,6-9,14-15H2 |
InChI-Schlüssel |
SOTUVEZYMKEAIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CO)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)

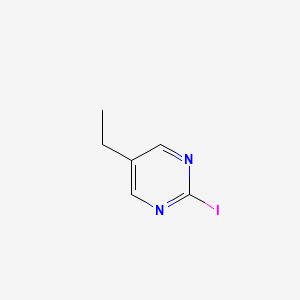

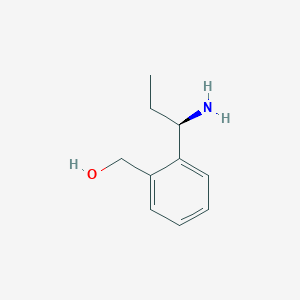
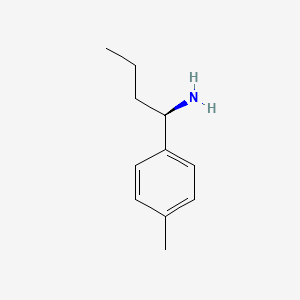

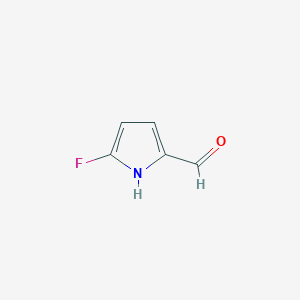
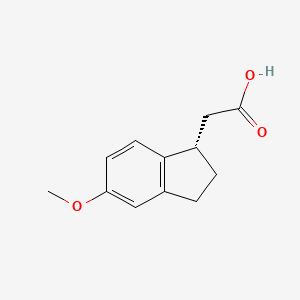

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
